molecular formula C9H14O2 B1429100 8-Oxaspiro[4.5]decan-1-one CAS No. 1380389-10-5

8-Oxaspiro[4.5]decan-1-one

Cat. No. B1429100
CAS RN: 1380389-10-5
M. Wt: 154.21 g/mol
InChI Key: QCBONXGCDCJBNW-UHFFFAOYSA-N
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Description

8-Oxaspiro[4.5]decan-1-one is a chemical compound . It is a type of oxaspirocycles .


Synthesis Analysis

A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .


Chemical Reactions Analysis

The synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones involves a novel Lewis acid catalyzed Prins/pinacol cascade process . This process is applicable to a wide range of aldehydes .

Scientific Research Applications

Synthesis and Biological Activities

Research has explored the synthesis of different derivatives of 8-Oxaspiro[4.5]decan-1-one and their biological activities. For instance, Caroon et al. (1981) described the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with potential antihypertensive properties in rats (Caroon et al., 1981). Another study by Tsukamoto et al. (1995) synthesized 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for the treatment of Alzheimer's disease (Tsukamoto et al., 1995).

Pharmaceutical Applications

Several compounds derived from 8-Oxaspiro[4.5]decan-1-one have been investigated for their pharmaceutical applications. For example, Wu et al. (1995) worked on the synthesis of spiromuscarones and related analogs with potential activity in treating Alzheimer's disease (Wu et al., 1995). Additionally, Leslie et al. (2010) discovered a novel series of trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives with potent NPY Y5 antagonist activity, indicating potential applications in obesity treatment (Leslie et al., 2010).

Antiviral and Antitumor Potential

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized by Apaydın et al. (2019) and evaluated for their activity against human coronavirus, demonstrating the antiviral potential of these compounds (Apaydın et al., 2019). Moreover, Yang et al. (2019) designed novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives with notable antitumor activity against various cancer cell lines (Yang et al., 2019).

Chemical Synthesis and Applications

In the realm of chemical synthesis, Zhang Feng-bao (2006) described the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a valuable intermediate in the production of organic chemicals like pharmaceutical intermediates and liquid crystals (Zhang Feng-bao, 2006). Similarly, Pouwer et al. (2007) investigated a synthetic approach to 2-oxospiro[4.5]decanones via 6π-electrocyclisation, highlighting its relevance in natural product synthesis (Pouwer et al., 2007).

properties

IUPAC Name

8-oxaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBONXGCDCJBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxaspiro[4.5]decan-1-one

CAS RN

1380389-10-5
Record name 8-oxaspiro[4.5]decan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main advantage of the synthetic method described in the paper for producing 7-substituted-8-oxaspiro[4.5]decan-1-ones?

A: The paper describes a novel Lewis acid catalyzed Prins/pinacol cascade process for synthesizing 7-substituted-8-oxaspiro[4.5]decan-1-ones. [] The main advantage of this method is its ability to produce the desired oxaspirocycles in good yields with excellent selectivity. This is achieved through a one-pot reaction using readily available aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, making the process highly efficient. [] Furthermore, the method demonstrates broad applicability, accommodating various aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes. []

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